- Method for preparing 3-hydroxypiperidine and derivative and intermediate thereof, China, , ,

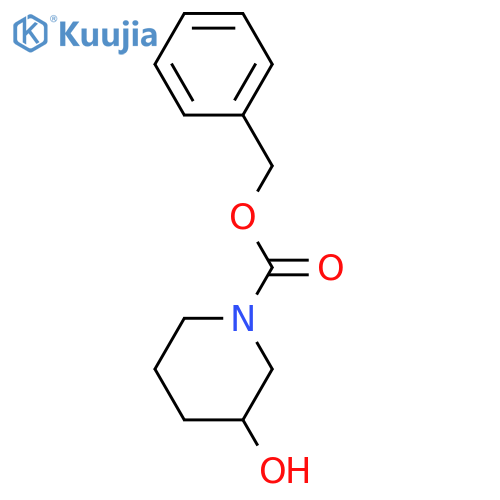

Cas no 95798-22-4 (Benzyl 3-hydroxypiperidine-1-carboxylate)

95798-22-4 structure

商品名:Benzyl 3-hydroxypiperidine-1-carboxylate

CAS番号:95798-22-4

MF:C13H17NO3

メガワット:235.278983831406

MDL:MFCD03839903

CID:61809

Benzyl 3-hydroxypiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- N-Cbz-3-Hydroxypiperidine

- Benzyl 3-hydroxypiperidine-1-carboxylate

- Benzyl 3-hydroxytetrahydro-1(2H)-pyridinecarboxylate

- 1-benzyloxycarbonyl-3-hydroxypiperidine

- 1-benzyloxycarbonylpiperidine-3-ol

- 1-cbz-3-hydroxy-piperidine

- 1-N-Cbz-3-hydroxy-piperidine

- 3-(1-benzyloxycarbonyl)piperidinol

- 3-hydroxy-piperidine-1-carboxylic acid benzyl ester

- N-benzyloxycarbonyl-3-hydroxypiperidine

- N-Cbz-piperidin-3-ol

- 1-cbz-3-hydroxypiperidine

- NDGWBAFATMSBHZ-UHFFFAOYSA-N

- 1-PIPERIDINECARBOXYLIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER

- (S)-1-CBZ-3-HYDROXYPIPERIdine

- 1-n-cbz-3-hydroxy piperidine

- KS

- Phenylmethyl 3-hydroxy-1-piperidinecarboxylate (ACI)

-

- MDL: MFCD03839903

- インチ: 1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2

- InChIKey: NDGWBAFATMSBHZ-UHFFFAOYSA-N

- ほほえんだ: O=C(N1CC(O)CCC1)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 235.12100

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 251

- トポロジー分子極性表面積: 49.8

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Liquid

- ふってん: 384.9°C at 760 mmHg

- PSA: 49.77000

- LogP: 1.71780

Benzyl 3-hydroxypiperidine-1-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

Benzyl 3-hydroxypiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B297058-500mg |

Benzyl 3-Hydroxypiperidine-1-carboxylate |

95798-22-4 | 500mg |

$ 80.00 | 2022-06-07 | ||

| Chemenu | CM116659-100g |

N-Cbz-3-hydroxypiperidine |

95798-22-4 | 96% | 100g |

$120 | 2024-07-18 | |

| Key Organics Ltd | FS-2293-5MG |

1-N-Cbz-3-Hydroxy-piperidine |

95798-22-4 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| eNovation Chemicals LLC | D957408-100g |

Benzyl 3-hydroxypiperidine-1-carboxylate |

95798-22-4 | 98% | 100g |

$110 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052284-10g |

Benzyl 3-hydroxypiperidine-1-carboxylate |

95798-22-4 | 98% | 10g |

¥105.00 | 2024-04-23 | |

| Key Organics Ltd | FS-2293-10MG |

1-N-Cbz-3-Hydroxy-piperidine |

95798-22-4 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00791-50G |

benzyl 3-hydroxypiperidine-1-carboxylate |

95798-22-4 | 97% | 50g |

¥ 3,062.00 | 2023-04-12 | |

| Key Organics Ltd | FS-2293-5G |

1-N-Cbz-3-Hydroxy-piperidine |

95798-22-4 | >95% | 5g |

£80.00 | 2025-02-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842767-5g |

Benzyl 3-hydroxypiperidine-1-carboxylate |

95798-22-4 | 96% | 5g |

238.50 | 2021-05-17 | |

| AstaTech | 58144-100/G |

1-N-CBZ-3-HYDROXY-PIPERIDINE |

95798-22-4 | 97% | 100g |

$246 | 2023-09-16 |

Benzyl 3-hydroxypiperidine-1-carboxylate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 10 - 15 °C; 2 h, 15 °C; 15 °C → 50 °C; 4 h, 40 - 50 °C; 50 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; overnight, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: Water ; 10 - 25 °C; overnight, 10 - 25 °C

リファレンス

- preparation method of multi-chiral nitrogen substituted piperidinol derivatives, China, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; < 15 °C; 3 h, < 15 °C

リファレンス

- Preparation of heterocyclyl-substituted piperazines for the prevention or treatment of a disease mediated by the binding of adhesion molecules to GPIIb/IIIa, United States, , ,

合成方法 4

はんのうじょうけん

リファレンス

- Lipase-catalyzed practical synthesis of (R)-1-benzyl-3-hydroxy-2,5-pyrrolidinedione and related compounds, Bulletin of the Chemical Society of Japan, 1996, 69(1), 207-15

合成方法 5

はんのうじょうけん

リファレンス

- Preparation of quinolizinonecarboxylates and analogs as antibacterials, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium borohydride

リファレンス

- Stereo-complementary bioreduction of saturated N-heterocyclic ketones, Process Biochemistry (Oxford, 2017, 56, 90-97

合成方法 7

はんのうじょうけん

リファレンス

- Preparation of quinolizinone- and pyridopyrimidinonecarboxylates as antibacterials, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Solvents: Dichloromethane ; rt → 0 °C

1.2 Reagents: Triethylamine ; 0 °C

1.3 30 min, 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt

1.2 Reagents: Triethylamine ; 0 °C

1.3 30 min, 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt

リファレンス

- Exploration of a New Type of Antimalarial Compounds Based on Febrifugine, Journal of Medicinal Chemistry, 2006, 49(15), 4698-4706

合成方法 9

はんのうじょうけん

リファレンス

- Preparation of oxazolylalkyl piperidinecarboxylates as peroxisome proliferator-activated receptor (PPAR) α/γ agonists for the treatment of diabetes, Japan, , ,

合成方法 10

はんのうじょうけん

リファレンス

- Preparation of arylalkylamines as calcium-sensing receptor (CaSR) activators, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-53)-[[N(R),1R]-7′-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-N-[[… Solvents: 1-Propanol ; 8 - 12 atm, rt

リファレンス

- Preparation methods of chiral spiro phosphine-nitrogen-phosphine tridentate ligand and iridium catalyst, application in asymmetric catalytic hydrogenation of carbonyl compound, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Novel urethane-containing aminosteroid compounds, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; rt; 5 h, rt

リファレンス

- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

リファレンス

- Preparation of heterocyclic compounds as platelet aggregation inhibitors, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

リファレンス

- Azaspiro quinolone and naphthyridone antibacterial agents, United States, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2.5 h, 0 °C; 30 min, 0 °C; 16 h, 0 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt

リファレンス

- Preparation of pyrazole compounds as BTK (Bruton's tyrosine kinase) inhibitors, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane , Water ; rt → 5 °C; 4 h, rt

リファレンス

- Synthesis and Antibacterial Activity of Ketolides (6-O-Methyl-3-oxoerythromycin Derivatives): A New Class of Antibacterials Highly Potent Against Macrolide-Resistant and -Susceptible Respiratory Pathogens, Journal of Medicinal Chemistry, 1998, 41(21), 4080-4100

合成方法 18

はんのうじょうけん

リファレンス

- A convenient synthesis of functionalized 8- and 9-aza-1-oxaspiro[5.5]undecanes, Journal of Heterocyclic Chemistry, 1995, 32(6), 1843-5

Benzyl 3-hydroxypiperidine-1-carboxylate Raw materials

- 2-Pentanol, 1-amino-5-chloro-, hydrochloride (1:1)

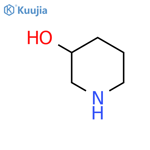

- piperidin-3-ol

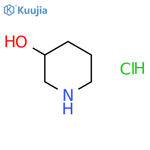

- 3-Hydroxypiperidine hydrochloride

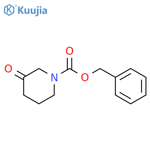

- Benzyl 3-oxopiperidine-1-carboxylate

Benzyl 3-hydroxypiperidine-1-carboxylate Preparation Products

Benzyl 3-hydroxypiperidine-1-carboxylate 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

95798-22-4 (Benzyl 3-hydroxypiperidine-1-carboxylate) 関連製品

- 95798-23-5(Benzyl 4-hydroxypiperidine-1-carboxylate)

- 95656-88-5(Benzyl 3-hydroxypyrrolidine-1-carboxylate)

- 648418-25-1(Benzyl 4-hydroxyazepane-1-carboxylate)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95798-22-4)Benzyl 3-hydroxypiperidine-1-carboxylate

清らかである:99%

はかる:50.0g

価格 ($):377.0